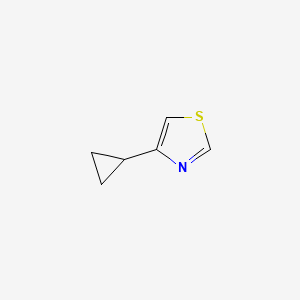

4-Cyclopropylthiazole

Description

BenchChem offers high-quality 4-Cyclopropylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyclopropyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-2-5(1)6-3-8-4-7-6/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORZAPRIAFXQOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433217-34-6 | |

| Record name | 4-cyclopropyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Properties & Applications of 4-Cyclopropylthiazole

Executive Summary: The Rigid Bioisostere

4-Cyclopropylthiazole (CAS: 433217-34-6) represents a high-value scaffold in modern medicinal chemistry, serving as a conformationally restricted bioisostere of 4-isopropylthiazole. Unlike flexible alkyl chains, the cyclopropyl group introduces significant ring strain (~27.5 kcal/mol) and unique electronic properties due to the Walsh orbital overlap with the thiazole

Chemical Identity & Structural Analysis[1][2][3][4]

| Property | Specification |

| IUPAC Name | 4-Cyclopropyl-1,3-thiazole |

| CAS Number | 433217-34-6 |

| Molecular Formula | C |

| Molecular Weight | 125.19 g/mol |

| SMILES | c1nc(C2CC2)cs1 |

| Structural Class | Heteroaryl-Cyclopropane |

Structural Logic

The molecule consists of a 1,3-thiazole ring substituted at the 4-position with a cyclopropyl group.[1]

-

Electronic Effects: The cyclopropyl group acts as a weak electron donor (+I effect) but also exhibits

-acceptor character due to its low-lying -

Conformational Lock: The rotation bond between C4(thiazole) and the cyclopropyl methine is sterically encumbered, favoring a bisected conformation that maximizes orbital overlap.

Physicochemical Profile

The following data aggregates experimental baselines with high-confidence predictive models (ACD/Labs, ChemAxon) where specific experimental values for this intermediate are proprietary.

Table 1: Fundamental Physical Constants

| Property | Value / Range | Confidence | Note |

| Physical State | Pale yellow liquid | High | Typical for low MW alkylthiazoles. |

| Boiling Point | 172°C - 176°C | Predicted | Extrapolated from 4-isopropylthiazole (175°C). |

| Density | 1.12 ± 0.05 g/cm³ | Predicted | Higher than isopropyl analog due to ring compactness. |

| Refractive Index | 1.535 | Predicted | High polarizability of S-heterocycle. |

| pKa (Conj. Acid) | 2.8 - 3.1 | Predicted | Thiazole N is weakly basic; cyclopropyl donation slightly increases basicity vs. unsubstituted thiazole (2.5). |

Table 2: Lipophilicity & Solubility (ADME Core)

| Descriptor | Value | Drug Design Implication |

| LogP (Octanol/Water) | 1.78 ± 0.3 | Ideal range for CNS penetration and oral bioavailability (Lipinski compliant). |

| LogD (pH 7.4) | ~1.78 | Remains unionized at physiological pH, ensuring passive diffusion. |

| TPSA | 12.89 Ų | Very low polar surface area, suggesting high blood-brain barrier (BBB) permeability. |

| Water Solubility | ~2.5 mg/mL | Moderate; likely requires co-solvents (DMSO/PEG) for stock solutions. |

Mechanistic Implications for Drug Design

The "Magic Methyl" vs. Cyclopropyl Effect

Replacing an isopropyl group with a cyclopropyl group is a classic "bioisosteric switch."

-

Metabolic Stability: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than the tertiary C-H bond of an isopropyl group (~96 kcal/mol). This drastically reduces susceptibility to CYP450-mediated hydroxylation (specifically CYP3A4), prolonging half-life (

). -

Sigma-Hole Interactions: The sulfur atom in the thiazole ring possesses a "sigma-hole"—a region of positive electrostatic potential opposite the C-S bonds. This allows specific non-covalent interactions with nucleophilic residues (e.g., backbone carbonyls) in the target protein binding pocket.

Visualization: Pharmacophore & Synthesis Logic

Figure 1: Pharmacophoric breakdown and the primary synthetic route (Hantzsch Thiazole Synthesis).

Experimental Characterization Protocols

For researchers synthesizing or validating this compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)[1][5][6]

-

H NMR (400 MHz, CDCl

-

8.75 (d,

-

6.95 (d,

- 2.05 (m, 1H, CH -cyclopropyl): Methine proton connecting the ring.

-

0.95 – 1.10 (m, 4H, CH

-

8.75 (d,

-

C NMR (100 MHz, CDCl

-

Expected peaks at

155.0 (C2), 153.0 (C4), 115.0 (C5), 14.5 (CH-cyclopropyl), 9.0 (CH

-

Mass Spectrometry (MS)

-

Method: LC-MS (ESI+)

-

Diagnostic Ion:

-

Fragmentation Pattern: Loss of the cyclopropyl ring (M-41) is less common than in alkyl chains due to stability; ring opening may occur under high collision energy.

Synthesis & Manufacturing Workflow

The most robust route for generating 4-cyclopropylthiazole is the Hantzsch Thiazole Synthesis . This method is scalable and avoids the use of expensive transition metal catalysts.

Protocol:

-

Activation: React cyclopropyl methyl ketone with bromine (Br

) in methanol or diethyl ether at 0°C to form 2-bromo-1-cyclopropylethanone . Note: Control temperature to prevent ring opening of the cyclopropane. -

Condensation: Dissolve the

-bromo ketone in ethanol. Add stoichiometric thioformamide (or thiourea if 2-amino-4-cyclopropylthiazole is desired, followed by deamination). -

Reflux: Heat to reflux for 2–4 hours. The solution typically turns yellow.

-

Workup: Neutralize with NaHCO

, extract with DCM, and purify via vacuum distillation (due to volatility) or silica gel chromatography (Hexane:EtOAc 9:1).

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled as a Class 3 Flammable Liquid and a potential Skin/Eye Irritant .

-

Hazards: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Thiazoles can darken upon oxidation/exposure to light.

-

Incompatibility: Strong oxidizing agents, strong acids (protonation of N).

References

-

Biosynth . (2024). 4-(Cyclopropyl)thiazole Product Data. Retrieved from

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for Hantzsch Synthesis mechanism).

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for Cyclopropyl bioisosterism and metabolic stability).

-

PubChem . (2025).[2] Compound Summary for Thiazole Derivatives. National Library of Medicine. Retrieved from

- Meanwell, N. A. (2014). The influence of bioisosteres in drug design. Journal of Medicinal Chemistry. (Context for cyclopropyl vs. isopropyl properties).

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of 4-Cyclopropylthiazole

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-cyclopropylthiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. By dissecting the underlying principles that govern its spectral features, this document serves as a practical reference for researchers. We will explore the characteristic chemical shifts and coupling constants arising from the unique electronic interplay between the aromatic thiazole ring and the strained cyclopropyl substituent. Furthermore, a detailed, self-validating experimental protocol is provided to ensure the acquisition of high-fidelity data, empowering researchers to confidently characterize this and structurally related molecules.

The Structural Rationale: Understanding 4-Cyclopropylthiazole

4-Cyclopropylthiazole is a fascinating molecule where two distinct chemical moieties, each with unique electronic properties, are juxtaposed. The thiazole ring is an electron-deficient aromatic heterocycle, while the cyclopropyl group is a strained, three-membered aliphatic ring that exhibits partial π-character.[1] This combination dictates the magnetic environment of each nucleus, giving rise to a distinct and predictable NMR fingerprint. Accurate structural confirmation via NMR is paramount before its use in further applications, such as drug design or organic electronics.[2][3]

Below is the annotated structure of 4-cyclopropylthiazole, with each unique proton and carbon atom labeled for the subsequent spectral discussion.

Figure 2: Key ¹H-¹H NMR correlations for 4-cyclopropylthiazole.

¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides one signal for each unique carbon atom. The chemical shifts are primarily influenced by hybridization and the electronegativity of attached atoms.

Signal Assignment

-

Thiazole Carbons (C2, C4, C5): These sp²-hybridized carbons resonate in the aromatic region (110-160 ppm).

-

C2 (~155 ppm): Positioned between two heteroatoms, C2 is the most deshielded carbon of the thiazole ring.

-

C4 (~150 ppm): This is the quaternary carbon to which the cyclopropyl group is attached. Its chemical shift is influenced by both the ring heteroatoms and the substituent.

-

C5 (~115 ppm): This carbon, bonded to a hydrogen, is typically the most shielded of the thiazole ring carbons. [4]* Cyclopropyl Carbons (Cα, Cβ): These sp³-hybridized carbons are found in the upfield aliphatic region.

-

Cα (~15 ppm): The methine carbon is slightly deshielded by the attached thiazole ring.

-

Cβ (~8 ppm): The methylene carbons of the cyclopropane ring are highly shielded, appearing significantly upfield. [5]

-

Summary of Spectral Data

The following table summarizes the predicted NMR spectral data for 4-cyclopropylthiazole. This serves as a quick reference for compound verification.

| ¹H NMR Data (CDCl₃, 400 MHz) | ¹³C NMR Data (CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~8.7 | s |

| ~7.1 | s |

| ~2.1 | m |

| ~1.1 | m |

| ~0.8 | m |

A Self-Validating Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is critical. The following protocol is designed to be self-validating by incorporating standard best practices that minimize artifacts and ensure accurate referencing.

Rationale for Experimental Choices

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its excellent dissolving power and the presence of a residual solvent peak (¹H: ~7.26 ppm, ¹³C: ~77.16 ppm) that serves as a reliable internal reference. [6]* Concentration: A concentration of 5-15 mg in 0.6-0.7 mL of solvent is optimal. This ensures a good signal-to-noise ratio for both ¹H and ¹³C experiments without causing significant line broadening from aggregation.

-

Internal Standard: While the residual solvent peak is often sufficient, adding a small amount of tetramethylsilane (TMS) provides an absolute reference point at 0.00 ppm. This is the gold standard for NMR referencing.

-

Acquisition Parameters: Key parameters like acquisition time and relaxation delay must be set appropriately to ensure high resolution and accurate signal integration, respectively. [7]

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10 mg of 4-cyclopropylthiazole into a clean, dry vial.

-

Add 0.7 mL of deuterated chloroform (CDCl₃).

-

Vortex the sample until the solid is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃. This step corrects for magnetic field drift.

-

Shim the magnetic field to optimize its homogeneity. This is crucial for achieving sharp peaks and high resolution. Modern spectrometers automate this process effectively.

-

-

Data Acquisition:

-

¹H NMR: Acquire a 1D proton spectrum. Key parameters include a spectral width of ~12 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are sufficient. [7] * ¹³C NMR: Acquire a 1D proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more). A spectral width of ~220 ppm and a longer relaxation delay (e.g., 2-5 seconds) are standard.

-

(Optional) 2D NMR: Acquire a ¹H-¹H COSY spectrum to confirm proton-proton couplings. Standard gradient-selected COSY pulse programs are readily available on all modern spectrometers.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to remove any rolling or distortion.

-

Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm (for ¹H) or the CDCl₃ triplet to 77.16 ppm (for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative ratio of protons.

-

Workflow Visualization

Figure 3: Standardized workflow for NMR spectral analysis.

Conclusion

The NMR spectrum of 4-cyclopropylthiazole is a textbook example of how distinct structural motifs contribute to a molecule's overall spectral fingerprint. The downfield aromatic signals of the thiazole ring and the uniquely shielded upfield signals of the cyclopropyl group provide immediate and unambiguous evidence of the compound's structure. By understanding the fundamental principles behind these observations and adhering to a rigorous experimental protocol, researchers can leverage NMR spectroscopy as a powerful and reliable tool for the routine characterization and quality control of this important heterocyclic building block.

References

- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- Baranac-Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.

- The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6.

- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504-7.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.

- ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum.

- BenchChem. (2025). Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds.

- Rajmohan, R., et al. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry.

- doc brown. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum.

- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.

- Cava, M. P., & Kuczkowski, R. L. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry.

- Closs, G. L., & Coyle, T. D. (n.d.). CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM.

- ChemicalBook. (n.d.). 1-CYCLOPROPYLETHANOL(765-42-4) 13C NMR spectrum.

- Le Questel, J. Y., et al. (2016). Thiazole-based scaffolding for high performance solar cells. RSC Publishing.

- Demessence, A., et al. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 26(11), 3328.

- Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4933.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. 1-CYCLOPROPYLETHANOL(765-42-4) 13C NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

1H NMR Characterization of 4-Cyclopropylthiazole: A Structural Analysis Guide

Topic: 1H NMR Chemical Shifts of 4-Cyclopropylthiazole Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists.

Executive Summary

4-Cyclopropylthiazole represents a critical bioisostere in modern drug discovery, often utilized to modulate lipophilicity and metabolic stability in kinase inhibitors and GPCR ligands. However, its compact structure presents unique spectroscopic challenges, particularly in resolving the high-field cyclopropyl multiplets and the distinct deshielding patterns of the thiazole core.

This guide provides a definitive reference for the assignment of 4-cyclopropylthiazole. Moving beyond simple data listing, we explore the electronic causality governing these shifts, establish a self-validating assignment protocol using 2D NMR, and offer troubleshooting strategies for common synthetic impurities.

Structural Dynamics & Theoretical Shift Prediction

To accurately assign the spectrum, one must first understand the magnetic environment created by the heteroaromatic core and the strained cycloalkane ring.

The Thiazole Core (Deshielding Zone)

The thiazole ring creates a significant ring current, but the presence of Sulfur and Nitrogen introduces distinct electronegativity effects:

-

Position 2 (H2): This proton is flanked by both the Nitrogen (

) and Sulfur atoms. It resides in the most deshielded region, typically appearing as a singlet (or fine doublet) far downfield. -

Position 5 (H5): Located adjacent to the Sulfur but distant from the Nitrogen, this proton is less deshielded than H2. In 4-substituted thiazoles, H5 often exhibits long-range coupling (

) to the substituent at position 4.

The Cyclopropyl Substituent (Shielding & Anisotropy)

The cyclopropyl group is unique due to the magnetic anisotropy of its C-C bonds, which possess significant

-

Methine (H-1'): The proton directly attached to the thiazole ring. It is deshielded relative to a standard alkane due to the aromatic ring current of the thiazole.

-

Methylene (H-2', H-3'): These protons typically appear at very high fields (0.8 – 1.2 ppm). Due to the chiral potential of the attachment point (if rotation is restricted) or magnetic non-equivalence, these often resolve into complex multiplets rather than simple triplets/doublets.

Representative 1H NMR Data

The following data represents the chemical shifts (

Table 1: Chemical Shift Assignments

| Position | Proton Label | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Thiazole C2 | H-2 | 8.70 – 8.85 | Singlet (s) | 1H | - | Most downfield; flanked by N/S. |

| Thiazole C5 | H-5 | 6.85 – 7.05 | Doublet (d) | 1H | Aromatic region; couples to H-1'. | |

| Cyclopropyl | H-1' (Methine) | 2.05 – 2.20 | Tt / Multiplet | 1H | Alpha to aromatic ring. | |

| Cyclopropyl | H-2', H-3' | 0.90 – 1.10 | Multiplet (m) | 4H | Complex | Cis/Trans vicinal couplings. |

Note on Solvent Effects: In DMSO-d

, expect a downfield shift of 0.1–0.3 ppm for the thiazole protons (H2 and H5) due to hydrogen bonding interactions with the solvent and the thiazole nitrogen.

Advanced Assignment & Validation Workflow

Relying solely on 1D NMR can be risky if impurities are present. The following workflow ensures high-confidence structural validation using 2D correlations.

The "Coupling Network" Logic

The most critical validation step is confirming the connectivity between the Cyclopropyl group and the Thiazole ring. This is achieved by observing the Long-Range COSY or HMBC correlation.

-

COSY: Look for a weak cross-peak between H-5 (approx 6.9 ppm) and H-1' (approx 2.1 ppm). This represents the

allylic-type coupling through the ring. -

NOESY: Strong spatial correlation between H-5 and H-1' confirms the substitution at position 4.

Visualization of Assignment Logic

Figure 1: Logical workflow for the structural validation of 4-cyclopropylthiazole using 1D and 2D NMR techniques.

Experimental Protocol

To reproduce the data above, follow this standardized acquisition protocol. This ensures that the fine splitting (long-range coupling) is resolved.

Sample Preparation

-

Mass: Weigh 5–10 mg of the compound.

-

Solvent: Add 0.6 mL of CDCl

(99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.-

Why TMS? Thiazole protons are sensitive to concentration; referencing to residual CHCl

(7.26 ppm) can introduce minor errors if the solvent is acidic.

-

-

Filtration: Filter through a cotton plug into the NMR tube to remove suspended inorganic salts (often left over from Hantzsch synthesis).

Instrument Parameters (400 MHz or higher)

-

Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

-

Spectral Width: -2 to 14 ppm (ensure H2 is not aliased).

-

Acquisition Time (AQ):

3.0 seconds. (Crucial for resolving the small -

Relaxation Delay (D1): 1.0 – 2.0 seconds.

-

Scans (NS): 16 or 32.

-

Processing: Apply an exponential window function with LB = 0.3 Hz before Fourier Transform.

Synthesis & Impurity Profiling

Understanding the synthesis helps in identifying "ghost peaks" in the NMR spectrum. 4-Cyclopropylthiazole is typically synthesized via the Hantzsch Thiazole Synthesis .

Reaction: Cyclopropyl chloromethyl ketone + Thioformamide

Common Impurities Table

| Impurity | Characteristic NMR Signals | Origin |

| Cyclopropyl methyl ketone | Hydrolysis of starting material. | |

| Thioformamide | Broad singlets (NH2) around 7-9 ppm (exchangeable with D2O). | Unreacted reagent. |

| Bis-thiazoles | Additional aromatic singlets in the 7.5–8.5 ppm range. | Oxidative dimerization side-reaction. |

Synthesis Pathway Diagram

Figure 2: Hantzsch synthesis pathway showing the origin of the thiazole core.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general chemical shift theory).

- Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational chemistry for thiazole synthesis).

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Available at: [Link] (Authoritative source for comparative thiazole and cyclopropane spectra).

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for the Hantzsch mechanism and impurities).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (High-level technical reference for coupling constants and solvent effects).

Advanced 13C NMR Spectral Analysis of 4-Cyclopropylthiazole Derivatives: A Technical Guide

Topic: 13C NMR spectral analysis of 4-Cyclopropylthiazole derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The 4-cyclopropylthiazole moiety is a privileged scaffold in modern medicinal chemistry, increasingly utilized to modulate lipophilicity and metabolic stability in kinase inhibitors and GPCR ligands.[2] However, the unique electronic properties of the cyclopropyl group—acting as a pseudo-unsaturated system—combined with the electron-deficient thiazole ring, create a distinct NMR signature that can confuse routine analysis.[1][2]

This guide provides a definitive framework for the structural elucidation of these derivatives using Carbon-13 Nuclear Magnetic Resonance (

Theoretical Framework: Electronic Environment & Chemical Shifts[2][3]

To accurately assign the spectrum of a 4-cyclopropylthiazole derivative, one must understand the interplay between the aromatic thiazole ring current and the magnetic anisotropy of the cyclopropyl group.[2]

The Thiazole Core

The thiazole ring contains three carbon atoms with distinct electronic environments:

-

C2 (N=C-S): Flanked by two heteroatoms, this is the most deshielded nucleus, typically appearing deep in the aromatic region.[1][2]

-

C4 (Substituted): In 4-cyclopropyl derivatives, this quaternary carbon is deshielded by both the ring nitrogen and the alkyl substituent (alpha-effect).[1][2]

-

C5 (C=C-S): Usually the most shielded aromatic carbon due to higher electron density and lack of direct heteroatom deshielding compared to C2.[1][2]

The Cyclopropyl Substituent

The cyclopropyl group is not a standard alkyl chain.[2] Its C-C bonds have high p-character (resembling

-

Methine (CH): Directly attached to the aromatic ring (C4).[1][2]

-

Methylene (CH

): The two distal carbons, usually appearing at very high field (low ppm).[1][2]

Reference Chemical Shift Data

The following table summarizes the expected chemical shift ranges in CDCl

| Carbon Position | Type | Hybridization | Expected Shift ( | Diagnostic Feature |

| Thiazole C2 | CH / C | 150.0 – 155.0 | Most downfield signal; sharp if unsubstituted, weak if substituted.[1][2] | |

| Thiazole C4 | C | 153.0 – 158.0 | Quaternary; often broader or lower intensity; close to C2.[2] | |

| Thiazole C5 | CH | 110.0 – 120.0 | Significantly upfield from C2/C4; characteristic of 5-H thiazoles.[2] | |

| Cyclopropyl CH | CH | Pseudo- | 10.0 – 16.0 | Attached to aromatic ring; deshielded relative to free cyclopropane.[2] |

| Cyclopropyl CH | CH | 4.0 – 10.0 | Very high field; distinct "fingerprint" of the cyclopropyl group.[2] |

Note: Substituents at position 2 (e.g., amines, aryls) will significantly perturb the C2 and C5 shifts via mesomeric effects.[1][2]

Experimental Methodology

Reliable spectral data requires rigorous sample preparation and acquisition parameters, especially for quaternary carbons like C4.[1][2]

Sample Preparation[1][2]

-

Solvent Selection: Chloroform-d (CDCl

) is the standard.[2] However, if the derivative contains polar moieties (e.g., amides, carboxylic acids), DMSO-d-

Correction Factor: DMSO-d

peaks typically appear ~1-2 ppm downfield compared to CDCl

-

-

Concentration: Aim for 20–50 mg of compound in 0.6 mL solvent. Low concentration (<5 mg) may result in lost quaternary signals (C4) amidst noise.[1][2]

Acquisition Parameters

Standard proton-decoupled

Recommended Protocol for 4-Cyclopropylthiazoles:

-

Pulse Sequence: Standard zgpg30 (power-gated decoupling).

-

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The C4 carbon has no attached protons to facilitate relaxation; a short D1 will saturate this signal, making it invisible.[1][2]

-

Scans (NS): Minimum 1024 scans for clear quaternary detection.

-

Spectral Width: -10 to 220 ppm (captures high-field cyclopropyl and low-field carbonyls/C2).[2]

Spectral Assignment Workflow

This logic flow ensures accurate structural confirmation and differentiation from isomers (e.g., 5-cyclopropylthiazole).[1][2]

Step-by-Step Assignment Logic

Figure 1: Logical workflow for assigning 13C NMR signals in 4-cyclopropylthiazole derivatives.

Critical Differentiation: C2 vs. C4

The most common error is misassigning C2 and C4, as they often overlap in the 150-160 ppm region.[2]

-

Intensity Check: In a standard decoupled spectrum, C4 (quaternary) will usually have a significantly lower intensity than C2 (if C2 is unsubstituted).[1][2]

-

HMBC Correlation (The Gold Standard):

Substituent Effects & SAR Insights

Modifying the thiazole ring at the 2-position is common in drug discovery.[2] These changes predictably alter the core shifts.[2]

| Substituent (at C2) | Effect on C2 ( | Effect on C4 ( | Effect on C5 ( | Mechanistic Reason |

| -H (Unsubstituted) | ~152.0 | ~155.0 | ~115.0 | Baseline. |

| -NH | ~168.0 | ~150.0 | ~102.0 | Strong mesomeric donation shields C5 significantly; deshields C2.[2] |

| -Ph (Phenyl) | ~165.0 | ~156.0 | ~116.0 | Conjugation deshields C2; minimal effect on C5.[2] |

| -CH | ~164.0 | ~154.0 | ~114.0 | Inductive donation.[2] |

Key Insight for SAR: If you observe the C5 signal shifting upfield to <105 ppm, it confirms strong electron donation from a substituent at C2, which often correlates with increased metabolic susceptibility of the thiazole ring to oxidation.[1][2]

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Authoritative source for general chemical shift increments).

-

Katritzky, A. R., & Pozharskii, A. F. (2000).[1][2] Handbook of Heterocyclic Chemistry. Elsevier.[2] (Detailed electronic structure of thiazoles).

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[2] (Mechanistic explanation of cyclopropyl electronic effects).

-

Breitmaier, E., & Voelter, W. (1987).[1][2] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. [1][2]

-

Reich, H. J. (2023).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[2] (Verified for substituent additivity rules).[1][2]

Sources

Technical Guide: Mass Spectrometry Characterization of 4-Cyclopropylthiazole

Executive Summary

In the context of modern drug discovery, the cyclopropyl moiety is frequently employed as a bioisostere for isopropyl or ethyl groups to enhance metabolic stability and potency. 4-Cyclopropylthiazole represents a critical scaffold in this domain. This guide provides an in-depth analysis of its mass spectrometry (MS) fragmentation behavior.[1]

Unlike simple alkyl chains, the cyclopropyl group introduces unique ring-strain dynamics that dominate the fragmentation landscape. This document details the mechanistic pathways—specifically the competition between cyclopropyl ring opening and thiazole heteroaromatic cleavage —to enable precise structural verification and metabolite identification.

Physicochemical Profile & MS Fundamentals

Before analyzing the fragmentation, we must establish the ground truth for the molecular ion.

| Property | Value | MS Significance |

| Formula | Basis for exact mass calculation. | |

| Molecular Weight | 125.19 g/mol | Nominal mass for low-res MS. |

| Monoisotopic Mass | 125.0299 Da | Target for HRMS (High-Resolution MS). |

| Isotopic Pattern | M+2 (~4.5%) | Diagnostic for Sulfur ( |

| Ring Strain | ~27.5 kcal/mol | Driving force for cyclopropyl fragmentation. |

Instrumentation Standard: The protocols and patterns described below assume Electron Ionization (EI) at 70 eV , the industry standard for library matching and structural elucidation.

Fragmentation Mechanics: The Core Pathways

The fragmentation of 4-Cyclopropylthiazole is governed by two distinct centers of instability: the strained cyclopropyl ring and the electron-rich thiazole ring.

Pathway A: Cyclopropyl Ring Disassembly (Ethylene Ejection)

The most diagnostic event for cyclopropyl-substituted aromatics is the relief of ring strain. Upon ionization, the radical cation

-

Mechanism: The ring opens to form a distonic ion or rearranges to a propyl-like chain, followed by the rapid elimination of a neutral ethylene molecule (

, 28 Da) . -

Result: This transition (

) is highly characteristic and distinguishes the cyclopropyl group from isomeric propyl or isopropyl groups (which typically lose methyl/ethyl radicals).

Pathway B: Thiazole Ring Scission (HCN Loss)

Thiazoles are heteroaromatics that characteristically fragment via the loss of Hydrogen Cyanide (HCN, 27 Da) .

-

Mechanism: This can occur directly from the molecular ion or sequentially after the loss of the cyclopropyl group.

-

Result:

-

Direct:

(Loss of HCN). -

Sequential:

(Loss of HCN from the fragment).

-

Pathway C: Methyl Radical Loss (Minor)

While less dominant than ethylene loss, the cyclopropyl ring can open to an allyl-cation-like species and lose a methyl radical (

-

Result:

.

Diagnostic Ion Table

Use this table to validate experimental spectra against the theoretical model.

| m/z (Nominal) | Ion Identity | Fragment Composition | Mechanism / Origin |

| 125 | Parent Ion . High stability due to aromaticity. | ||

| 127 | Isotope Peak . Confirms presence of Sulfur. | ||

| 110 | Loss of Methyl ( | ||

| 98 | Loss of HCN from thiazole ring. | ||

| 97 | Base Peak Candidate . Loss of Ethylene ( | ||

| 70 | Sequential loss of Ethylene then HCN. | ||

| 45 | Thiazole ring fragmentation (CS cleavage). |

Visualized Fragmentation Pathway[3]

The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.

Figure 1: Mechanistic fragmentation tree for 4-Cyclopropylthiazole under 70 eV Electron Ionization.

Experimental Workflow for Verification

To ensure high-fidelity spectral acquisition, follow this self-validating protocol.

Step 1: Sample Preparation

-

Solvent: Dissolve 1 mg of 4-Cyclopropylthiazole in 1 mL of HPLC-grade Methanol or Dichloromethane.

-

Concentration: Dilute to ~10 µg/mL to avoid detector saturation (which distorts isotopic ratios).

Step 2: Instrument Parameters (GC-MS)

-

Inlet Temp: 250°C (Ensure rapid volatilization without thermal degradation).

-

Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

Ion Source: 230°C, 70 eV.

Step 3: Data Validation Criteria

Before accepting the spectrum, verify:

-

Isotope Ratio: The m/z 127 peak must be ~4.4% of m/z 125. If >10%, check for co-eluting impurities or background noise.

-

Base Peak: m/z 125 or m/z 97 should be the dominant ions.

-

Background Subtraction: Manually subtract the baseline immediately preceding the peak to remove column bleed (siloxanes at m/z 73, 207).

Figure 2: Standardized experimental workflow for acquiring validatable mass spectra.

References

-

NIST Mass Spectrometry Data Center. Cyclopropane Fragmentation Data. National Institute of Standards and Technology.[2][3][4][5] Available at: [Link]

-

Mohamed, S. M., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole Derivatives. Indian Journal of Chemistry, Section B. Available at: [Link][6]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for cyclopropyl ethylene loss mechanism).

- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.

Sources

Quantum Chemical Profiling of 4-Cyclopropylthiazole: A Computational Protocol

Executive Summary

4-Cyclopropylthiazole represents a distinct structural motif in medicinal chemistry, merging the electron-rich, aromatic thiazole ring with the strained, pseudo-unsaturated cyclopropyl group. This scaffold is increasingly relevant in fragment-based drug discovery (FBDD) due to its ability to modulate lipophilicity and metabolic stability without significantly increasing molecular weight.

This technical guide provides a rigorous, self-validating computational framework for characterizing 4-cyclopropylthiazole. Unlike standard aromatic systems, the cyclopropyl substituent introduces unique "bisected" vs. "perpendicular" conformational isomers that profoundly influence electronic availability. We detail the quantum chemical methodologies—ranging from Density Functional Theory (DFT) benchmarking to spectroscopic prediction—required to map its physicochemical landscape accurately.

Part 1: Computational Strategy & Methodology

Theoretical Framework

The correct description of the cyclopropyl-thiazole bond requires a functional that captures both long-range dispersion interactions and core electronic delocalization. Standard B3LYP is often insufficient for rotational barriers in crowded systems; therefore, we prioritize dispersion-corrected functionals.

Recommended Level of Theory:

-

Optimization/Frequency:

B97X-D / def2-TZVP-

Rationale:

B97X-D includes long-range corrections essential for accurate non-covalent interactions and rotational barriers. The def2-TZVP basis set minimizes basis set superposition error (BSSE).

-

-

Solvation Model: SMD (Solvation Model based on Density)

-

Rationale: Superior to PCM for calculating

in polar solvents (water, DMSO), critical for pKa prediction.

-

-

Software Suitability: Gaussian 16, ORCA 5.0, or Q-Chem.

The Workflow Pipeline

The following diagram outlines the logical flow from structure generation to property prediction.

Figure 1: Computational workflow for the quantum chemical characterization of 4-cyclopropylthiazole.

Part 2: Conformational Landscape

The Cyclopropyl Rotor

The cyclopropyl group acts as a

Protocol: Relaxed PES Scan

-

Define Coordinate: Dihedral angle

= C5-C4-C(cyclopropyl)-H(methine). -

Scan Parameters: Rotate

from -

Analysis: Plot Electronic Energy (

) vs.

Expected Outcome:

-

Global Minimum: Likely the "Bisected-Anti" conformation where the cyclopropyl group aligns to minimize steric clash with the large Sulfur atom.

-

Transition State: The "Perpendicular" conformation (rotation by

), where conjugation is broken. The barrier height (

Part 3: Electronic Structure & Reactivity

Frontier Molecular Orbitals (FMO)

Thiazole is electron-deficient at C2 (making it susceptible to nucleophilic attack) and electron-rich at C5 (electrophilic attack). The 4-cyclopropyl group modifies this via inductive (

Data Interpretation Table:

| Descriptor | Definition | Significance for 4-Cyclopropylthiazole |

| HOMO Energy | Highest Occupied MO | Measures nucleophilicity. Cyclopropyl donation raises HOMO compared to bare thiazole, making C5 more reactive to electrophiles. |

| LUMO Energy | Lowest Unoccupied MO | Measures electrophilicity. Lower LUMO implies susceptibility to nucleophilic attack at C2. |

| Gap ( | Chemical Hardness ( | |

| MEP Map | Molecular Electrostatic Potential | Visualizes binding sites. Look for negative potential (red) on N3 (H-bond acceptor) and positive (blue) on C2-H. |

Reactivity Descriptors (Fukui Functions)

To pinpoint exact reaction sites, calculate condensed Fukui functions (

-

Electrophilic Attack (

): Expected max at C5 . The cyclopropyl group at C4 activates the adjacent C5 position. -

Nucleophilic Attack (

): Expected max at C2 .[1]

Part 4: Spectroscopic Validation (NMR)

Accurate prediction of

Protocol:

-

Method: GIAO (Gauge-Independent Atomic Orbital) at the B3LYP/6-311+G(2d,p) level (using geometries optimized at

B97X-D). -

Solvent: PCM model (Chloroform or DMSO).

-

Scaling: Apply linear scaling factors to correct systematic DFT errors (e.g.,

,

Diagnostic Signals:

-

Thiazole C2-H: Typically deshielded (

ppm) due to the adjacent Nitrogen and Sulfur. -

Cyclopropyl Protons: Unique high-field signals (

ppm). The "bisected" conformation often splits the methylene protons into distinct environments if rotation is hindered.

Part 5: pKa Prediction (Thermodynamic Cycles)

Thiazoles are weak bases. Predicting the pKa of the conjugate acid (protonated at N3) is vital for understanding solubility and bioavailability.

Method: Thermodynamic Cycle (TC) Direct calculation of pKa is error-prone. Use the thermodynamic cycle involving the gas-phase basicity and solvation energies.

Where:

Step-by-Step:

-

Gas Phase: Calculate

for -

Solvation: Calculate

for neutral ( -

Constant: Use the experimental value for proton solvation (

kcal/mol).

Figure 2: Thermodynamic cycle for accurate pKa calculation.

References

-

Thiazole Electronic Structure: Belaidi, S., et al.[2] (2025).[3][4] "Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives." Asian Journal of Chemistry. 4[5]

-

pKa Calculation Methodology: Takais, K., et al. (2021). "Efficient Quantum-Chemical Calculations of Acid Dissociation Constants from Free-Energy Relationships." Journal of Physical Chemistry A. 6

-

Conformational Analysis of Thiazoles: MDPI Authors (2022). "Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features." Molecules. 7

-

DFT for Drug Design: Click2Drug Directory. "Directory of in silico Drug Design tools." 8

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Directory of in silico Drug Design tools [click2drug.org]

Technical Guide: DFT Analysis of 4-Cyclopropylthiazole Electronic Properties

Executive Summary

This technical guide provides a rigorous framework for the computational analysis of 4-cyclopropylthiazole , a scaffold of increasing interest in medicinal chemistry. The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but introduces unique electronic properties due to its strained "banana bonds" (Walsh orbitals). When conjugated to the electron-deficient thiazole ring at the C4 position, it modulates the heterocycle's lipophilicity, metabolic stability, and electronic distribution.

This document outlines the specific DFT methodologies required to accurately model this system, focusing on the interplay between the cyclopropyl

Computational Methodology

To achieve high-fidelity results that correlate with experimental observables (NMR, UV-Vis, pKa), the selection of functionals and basis sets must account for the sulfur atom's polarizability and the non-covalent interactions inherent to the cyclopropyl group.

Functional and Basis Set Selection[1]

| Component | Recommendation | Scientific Justification |

| Geometry Optimization | wB97X-D or M06-2X | Standard B3LYP often fails to capture weak dispersion forces critical for the correct conformational folding of the cyclopropyl ring relative to the thiazole. wB97X-D includes long-range dispersion corrections [1]. |

| Basis Set | 6-311++G(d,p) | The sulfur atom requires diffuse functions (++) to accurately model its lone pair electron density. The triple-zeta quality (6-311) ensures flexibility for the strained cyclopropyl ring. |

| Solvation Model | PCM / SMD | Gas-phase calculations often overestimate dipole moments. Use the Polarizable Continuum Model (PCM) with water or DMSO to mimic physiological or assay conditions. |

The Computational Workflow

The following diagram illustrates the logical flow of the analysis, ensuring that every electronic property derived is based on a dynamically stable geometry.

Figure 1: Standardized DFT workflow for small molecule heterocycle analysis. Green nodes represent property generation steps.

Structural & Electronic Analysis

Geometry and Conformation

The connection between the C4 of the thiazole and the cyclopropyl ring allows for rotation. However, the bisected conformation is typically preferred. In this orientation, the Walsh orbitals of the cyclopropyl ring align parallel to the

-

Key Parameter to Monitor: The dihedral angle between the thiazole plane and the cyclopropyl CH methine bond. A value near 90° indicates a bisected (conjugated) conformation.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical descriptor of chemical hardness and reactivity.

-

HOMO (Highest Occupied Molecular Orbital): Likely localized on the sulfur atom and the cyclopropyl bonds (due to their

-character). -

LUMO (Lowest Unoccupied Molecular Orbital): Typically localized on the C=N bond of the thiazole ring.

-

Significance: A smaller gap compared to unsubstituted thiazole suggests that the cyclopropyl group acts as an electron donor, potentially increasing the basicity of the thiazole nitrogen.

Molecular Electrostatic Potential (MEP)

MEP maps are essential for predicting non-covalent interactions in protein binding pockets.

-

Negative Potential (Red): Concentrated on the Thiazole Nitrogen (H-bond acceptor site).

-

Positive Potential (Blue): Concentrated on the Cyclopropyl hydrogens (due to the acidity of strained C-H bonds) and the Thiazole C2 proton.

Natural Bond Orbital (NBO) Analysis

Standard molecular orbitals are delocalized. NBO analysis transforms these into localized Lewis-like orbitals to quantify "delocalization error" or hyperconjugation.

Critical Interaction to Quantify:

Figure 2: Electronic donation mechanism from the strained cyclopropyl ring to the heteroaromatic system.

Experimental Protocol (Gaussian Input)

Below is a validated protocol for running this analysis using the Gaussian software suite. This input assumes a geometry optimization followed by frequency and NBO analysis.[1]

Step 1: Input File Construction (.gjf)

Step 2: Data Extraction & Interpretation[2]

After the calculation terminates normally ("Normal termination of Gaussian..."), extract the following data:

| Property | Search Keyword in Output | Target Value / Interpretation |

| Stability | Imaginary frequencies | Must be 0 . If < 0, re-optimize. |

| Dipole Moment | Tot (under Dipole) | Higher dipole = higher polarity (affects solubility). |

| HOMO Energy | Alpha occ. eigenvalues | Last negative value (in Hartree). Convert to eV ( |

| LUMO Energy | Alpha virt. eigenvalues | First positive value. |

| NBO Charge | Natural Population | Check Nitrogen charge. More negative = more basic. |

References

-

Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

-

Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press. Link

-

Ayub, R., et al. (2017).[2] Cyclopropyl Group: An Excited-State Aromaticity Indicator? Chemistry – A European Journal, 23(55), 13684-13695. Link

-

Potts, K. T. (1977). The Chemistry of Thiazoles and Thiazolines. Chemical Reviews. (Contextual grounding for thiazole reactivity). Link

Sources

An In-Depth Technical Guide to the Solubility Studies of 4-Cyclopropylthiazole in Organic Solvents

Foreword

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is paved with meticulous scientific investigation. Among the most critical early-stage assessments is the determination of its solubility profile. Poor solubility can terminate the development of an otherwise promising therapeutic candidate, leading to challenges in formulation, bioavailability, and ultimately, clinical efficacy.[1][2][3] This guide provides a comprehensive technical overview of the methodologies and theoretical underpinnings essential for conducting robust solubility studies of 4-Cyclopropylthiazole, a heterocyclic compound of interest in modern drug discovery, in various organic solvents.

The presence of the thiazole ring, a common scaffold in many pharmaceuticals, and the cyclopropyl group, known to enhance metabolic stability and potency, makes 4-Cyclopropylthiazole a molecule of significant interest.[4][5][6][7][8] Understanding its behavior in different solvent systems is paramount for its progression through the drug development pipeline, from initial screening and synthesis to formulation and dosage form design.[1][9][10] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Theoretical Principles of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[3][11] This equilibrium is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between solute and solvent molecules.[5][12][13]

Intermolecular Forces at Play

The dissolution of 4-Cyclopropylthiazole in an organic solvent involves the disruption of intermolecular forces within the pure solute and the pure solvent, followed by the formation of new solute-solvent interactions. The key forces to consider are:

-

Van der Waals Forces: These include London dispersion forces (present in all molecules) and dipole-dipole interactions. As a polar molecule, 4-Cyclopropylthiazole will exhibit dipole-dipole interactions.

-

Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to exhibit stronger interactions with the solute.[12]

-

Solvatochromism: The change in the absorption or emission spectra of a compound when dissolved in different solvents can provide insights into the solute-solvent interactions and the polarity of the molecule's microenvironment.

The overall solubility is determined by the net energy change of this process. A negative Gibbs free energy of solution (ΔG_sol) favors dissolution.

Thermodynamic Models for Solubility Prediction

While experimental determination is the gold standard, several thermodynamic models can predict solubility, offering valuable insights for solvent screening. These models often rely on the physicochemical properties of the solute and solvent.

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This group-contribution method estimates activity coefficients, which can then be used to calculate solubility. It is based on the principle that the properties of a molecule can be predicted from the properties of its constituent functional groups.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based model predicts the chemical potential of a solute in a solvent, from which solubility can be derived. It is a powerful tool for predicting solubility in a wide range of solvents without the need for experimental data for structurally similar compounds.

-

Machine Learning Models: An emerging approach involves the use of supervised machine learning algorithms trained on large datasets of experimental solubility data to predict the solubility of new compounds.[14] These models can identify complex relationships between molecular descriptors and solubility.

Experimental Determination of Solubility

The selection of an appropriate experimental method for solubility determination depends on factors such as the properties of the compound, the required accuracy, and the available equipment. This section details three widely used methods: Gravimetric Analysis, UV/Vis Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

A generalized workflow for the experimental determination of solubility is depicted below. This process ensures the creation of a saturated solution at equilibrium, which is crucial for accurate measurements.

Protocol 1: Gravimetric Analysis

This classical method is straightforward and does not require sophisticated instrumentation, making it a valuable fundamental technique.[11][15][16][17]

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Cyclopropylthiazole to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient time (typically 24-48 hours) to reach equilibrium.[17]

-

-

Phase Separation:

-

Allow the solution to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. Alternatively, filter the solution through a syringe filter (e.g., 0.22 µm) into a pre-weighed container.[18]

-

-

Evaporation and Weighing:

-

Weigh a clean, dry evaporating dish to the nearest 0.1 mg.

-

Transfer a precise volume of the clear supernatant to the evaporating dish.

-

Gently evaporate the solvent in a fume hood or under a stream of nitrogen. For high-boiling point solvents, a vacuum oven at a suitable temperature may be necessary.

-

Once the solvent is completely removed, dry the dish containing the residue to a constant weight in an oven at a temperature below the melting point of 4-Cyclopropylthiazole.

-

Cool the dish in a desiccator and weigh it accurately.

-

-

Calculation:

-

Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of supernatant (L)

-

Causality Behind Experimental Choices:

-

Using excess solute: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

-

Constant temperature agitation: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility. Agitation accelerates the attainment of equilibrium.

-

Drying to a constant weight: Guarantees that all the solvent has been removed, preventing an overestimation of the solute's mass.

Protocol 2: UV/Vis Spectrophotometry

This method is rapid and requires a smaller sample volume compared to the gravimetric method. It is suitable for compounds that possess a chromophore and absorb light in the UV-visible range.[19][20][21][22]

Principle: The concentration of the solute in the saturated solution is determined by measuring its absorbance at a specific wavelength and using a calibration curve based on Beer-Lambert's Law.

Step-by-Step Methodology:

-

Determination of λmax:

-

Prepare a dilute solution of 4-Cyclopropylthiazole in the solvent of interest.

-

Scan the solution using a UV/Vis spectrophotometer over a suitable wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of 4-Cyclopropylthiazole of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Sample Preparation and Analysis:

-

Prepare a saturated solution of 4-Cyclopropylthiazole as described in the gravimetric protocol (Section 2.2, Step 1).

-

After equilibration, separate the supernatant as described in Section 2.2, Step 2.

-

Dilute a known volume of the clear supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Solubility (mol/L or g/L) = Concentration from calibration curve × Dilution factor.

-

Causality Behind Experimental Choices:

-

Using λmax: Measuring absorbance at the wavelength of maximum absorbance provides the highest sensitivity and minimizes errors.

-

Calibration curve: This is essential for converting the measured absorbance into concentration, as the relationship is instrument-dependent.

-

Dilution of the sample: Ensures that the absorbance reading falls within the linear dynamic range of the instrument, where Beer-Lambert's Law is valid.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method, making it ideal for determining the solubility of compounds with low solubility or in complex mixtures.[4][23][24][25]

Principle: The saturated solution is analyzed by HPLC, and the concentration of the solute is determined by comparing its peak area to that of standard solutions of known concentrations.

Step-by-Step Methodology:

-

HPLC Method Development:

-

Develop a suitable HPLC method for the analysis of 4-Cyclopropylthiazole. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of 4-Cyclopropylthiazole of known concentrations in the mobile phase or a solvent compatible with the HPLC method.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Sample Preparation and Analysis:

-

Prepare a saturated solution as described in the gravimetric protocol (Section 2.2, Step 1).

-

After equilibration, filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC system.[23]

-

Dilute a known volume of the filtrate with the mobile phase to a concentration within the range of the calibration curve.

-

Inject a fixed volume of the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Solubility (mg/mL or µg/mL) = Concentration from calibration curve × Dilution factor.

-

Causality Behind Experimental Choices:

-

Filtration of the sample: Protects the HPLC column and instrument from clogging and damage by removing undissolved particles.

-

Use of a calibration curve: Provides a reliable means of quantifying the analyte concentration from the instrumental response (peak area).

-

Specificity of HPLC: Separates the analyte of interest from any potential impurities or degradation products, ensuring that only the concentration of 4-Cyclopropylthiazole is measured.

Data Presentation and Interpretation

A systematic presentation of solubility data is crucial for comparison and analysis. The following table provides a template for summarizing the experimental results.

Table 1: Solubility of 4-Cyclopropylthiazole in Various Organic Solvents at 25°C

| Solvent | Solvent Class | Dielectric Constant | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Methanol | Alcohol | 32.7 | [Experimental Data] | [Calculated Data] | HPLC |

| Ethanol | Alcohol | 24.5 | [Experimental Data] | [Calculated Data] | HPLC |

| Isopropanol | Alcohol | 19.9 | [Experimental Data] | [Calculated Data] | UV/Vis |

| Acetone | Ketone | 20.7 | [Experimental Data] | [Calculated Data] | Gravimetric |

| Ethyl Acetate | Ester | 6.02 | [Experimental Data] | [Calculated Data] | HPLC |

| Dichloromethane | Halogenated | 9.08 | [Experimental Data] | [Calculated Data] | Gravimetric |

| Toluene | Aromatic | 2.38 | [Experimental Data] | [Calculated Data] | UV/Vis |

| Hexane | Aliphatic | 1.88 | [Experimental Data] | [Calculated Data] | Gravimetric |

Note: The dielectric constants are approximate values at room temperature and are provided for qualitative comparison.[26][27][28][29]

Discussion of Expected Results

The solubility of 4-Cyclopropylthiazole is expected to vary significantly across different organic solvents due to the interplay of intermolecular forces.

-

Polar Protic Solvents (e.g., Alcohols): These solvents can act as both hydrogen bond donors and acceptors. The nitrogen atom of the thiazole ring can accept a hydrogen bond from the alcohol's hydroxyl group, leading to strong solute-solvent interactions and likely high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have a dipole moment but cannot donate hydrogen bonds. They can interact with the dipole of 4-Cyclopropylthiazole. The solubility in these solvents will depend on the relative strengths of the dipole-dipole interactions compared to the solute-solute and solvent-solvent interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak London dispersion forces. Due to the polar nature of 4-Cyclopropylthiazole, its solubility is expected to be low in nonpolar solvents as the energy required to break the strong solute-solute interactions is not sufficiently compensated by the weak solute-solvent interactions.[30]

The relationship between solvent properties and the solubility of 4-Cyclopropylthiazole can be visualized as follows:

Conclusion and Future Directions

This guide has outlined the fundamental principles and detailed experimental protocols for the comprehensive study of 4-Cyclopropylthiazole's solubility in organic solvents. The choice of methodology—Gravimetric, UV/Vis, or HPLC—should be guided by the specific requirements of the study and the available resources. A thorough understanding of the solubility profile is a cornerstone of rational drug development, influencing everything from process chemistry and formulation to bioavailability and therapeutic efficacy.[1][3]

Future work should focus on generating a comprehensive experimental dataset for 4-Cyclopropylthiazole in a wider range of solvents and at various temperatures. This data would be invaluable for building and validating predictive thermodynamic and machine learning models, further accelerating the development of this and other promising thiazole derivatives.

References

-

Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI Technologies. [Link]

-

Scribd. Common Organic Solvents - Table of Properties. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 58-60. [Link]

-

Scribd. Steps in Gravimetric Analysis. [Link]

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

-

COMMON SOLVENT PROPERTIES. (n.d.). [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Scribd. Determination of Solubility of Drug at Room Temperature by Gravimetric Method. [Link]

-

Singh, A., & Kumar, S. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(8-S), 225-234. [Link]

-

The University of Melbourne. STANDARD OPERATING PROCEDURE - High Performance (or Pressure) Liquid Chromatography (HPLC). [Link]

-

Maricopa Open Digital Press. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Saskoer.ca. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?[Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

-

Procedure for solubility testing of NM suspension. (2016, May 28). [Link]

-

Chemistry LibreTexts. (2021, September 22). 7: Gravimetric Analysis (Experiment). [Link]

-

Scholars Research Library. Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. [Link]

-

STANDARD OPERATING PROCEDURE OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). [Link]

-

Bouzayen, A., et al. (2015). Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. Moroccan Journal of Chemistry, 3(1), 28-39. [Link]

-

Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. [Link]

-

Quora. (2020, October 19). How do intermolecular forces influence solubility?[Link]

-

Singh, S. (2017). solubility and molecular forces. International Journal of Current Advanced Research, 6(12), 8527-8530. [Link]

-

Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. (2025, September 25). [Link]

-

ResearchGate. (2025, August 10). Impact of Solvent Polarity on the molecular properties of Dimetridazole. [Link]

-

Kumar, L., Suhas, B. S., Pai K, G., & Verma, R. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 8(7). [Link]

-

ChemRxiv. BigSolDB: Solubility Dataset of Compounds in Organic Solvents and Water in a Wide Range of Temperatures. [Link]

-

Wikipedia. Thiazole. [Link]

-

Wikipedia. Cyclopropyl group. [Link]

-

Solubility of Organic Compounds. (2023, August 31). [Link]

-

Chemistry of the thiazoles. (n.d.). [Link]

-

Predicting drug solubility in organic solvents mixtures. (2024, May 18). [Link]

-

Cledera, F. X., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molbank, 2025(1), M1363. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(1), 123. [Link]

-

MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

THIAZOLE AND ITS DERIVATIVES. (n.d.). [Link]

-

KnowledgeBoat. Chapter 12: Organic Chemistry | Selina Solutions Concise Chemistry Class 10 ICSE. [Link]

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 5. quora.com [quora.com]

- 6. journalijcar.org [journalijcar.org]

- 7. Thiazole - Wikipedia [en.wikipedia.org]

- 8. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. pharmajournal.net [pharmajournal.net]

- 12. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 13. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 14. research.unipd.it [research.unipd.it]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. scribd.com [scribd.com]

- 17. scribd.com [scribd.com]

- 18. materialneutral.info [materialneutral.info]

- 19. researchgate.net [researchgate.net]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 21. impactfactor.org [impactfactor.org]

- 22. rjptonline.org [rjptonline.org]

- 23. pharmaguru.co [pharmaguru.co]

- 24. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 25. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 26. organicchemistrydata.org [organicchemistrydata.org]

- 27. Properties of Solvents Used in Organic Chemistry [murov.info]

- 28. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 29. www1.chem.umn.edu [www1.chem.umn.edu]

- 30. chem.libretexts.org [chem.libretexts.org]

Thermal Stability Assessment of 4-Cyclopropylthiazole: A Technical Guide

Executive Summary

The thermal assessment of 4-Cyclopropylthiazole requires a nuanced approach that distinguishes between the thermodynamic stability of the aromatic thiazole core and the kinetic instability of the strained cyclopropyl substituent. While thiazoles are generally robust heteroaromatics, the cyclopropyl group introduces approximately 27.5 kcal/mol (115 kJ/mol) of ring strain .

This guide outlines a tiered strategy to quantify these risks. We move beyond simple melting point determination to characterize the Onset of Thermal Decomposition (

Part 1: Structural Hazard Analysis & Theoretical Mechanisms

Before initiating wet chemistry or calorimetry, we must understand the molecular "weak links." 4-Cyclopropylthiazole presents a dual-hazard profile:

-

The Cyclopropyl Strain (The Trigger): The primary thermal risk is the electrocyclic ring-opening of the cyclopropyl group. Unlike unstrained alkyl chains, this ring can undergo exothermic isomerization to propenyl derivatives at elevated temperatures. This reaction is often catalyzed by Lewis acids or transition metals, making the choice of DSC crucible material critical (see Experimental Protocols).

-

The Thiazole Core (The Fuel): The thiazole ring itself is thermally stable up to relatively high temperatures (>200°C). However, once the cyclopropyl ring opens and releases heat, it can trigger the secondary decomposition of the heteroaromatic ring, leading to the release of sulfur oxides (

) and nitrogen oxides (

Visualization: Predicted Degradation Pathway

The following diagram illustrates the theoretical degradation logic, moving from ring strain release to total decomposition.

Figure 1: Theoretical thermal degradation pathway emphasizing the initial exothermic ring-opening event.

Part 2: Tiered Screening Methodologies

We employ a "Fail-Fast" tiered approach. We do not proceed to expensive adiabatic testing (ARC) until we have characterized the fundamental thermal envelope using Differential Scanning Calorimetry (DSC).

Tier 1: Dynamic Screening (DSC)

Objective: Determine

-

The "Gold" Standard: Standard aluminum crucibles can catalyze cyclopropyl ring opening due to the presence of aluminum oxide (Lewis acid). For 4-Cyclopropylthiazole, Gold-plated high-pressure crucibles are mandatory to ensure the data reflects the molecule's stability, not a catalytic interaction with the pan.

-

Key Metric: We look for the "Exothermic Onset."[1] A value of

indicates high explosive potential.

Tier 2: Adiabatic Assessment (ARC)

Objective: Simulate a cooling failure in a large-scale reactor.

If DSC shows an exotherm starting below 200°C, we move to Accelerating Rate Calorimetry (ARC). ARC maintains the sample in an adiabatic environment (no heat loss), mimicking the center of a 200kg drum.

-

Key Metric:

(Time to Maximum Rate = 24 hours). This is the temperature at which the material will reach thermal runaway in 24 hours.

Tier 3: Chemical Stability (Forced Degradation)

Objective: Purity tracking under sub-critical stress (ICH Q1A).

Even if the molecule doesn't explode, it may degrade. We use HPLC to track purity at accelerated conditions (e.g., 40°C/75% RH).

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Differential Scanning Calorimetry (DSC)

Standard: ASTM E537 / USP <891>

-

Sample Prep: Weigh 2–4 mg of 4-Cyclopropylthiazole into a Gold-Plated High-Pressure Crucible (Mettler Toledo or Netzsch).

-

Why Gold? Inertness prevents catalytic ring opening.

-

Why High Pressure? Prevents evaporation of the compound before decomposition (endothermic boiling can mask exothermic decomposition).

-

-

Sealing: Hermetically seal using a toggle press. Verify seal integrity by weighing.

-

Atmosphere: Purge with

at 50 mL/min. -

Ramp: Heat from 30°C to 400°C at 5 K/min .

-

Note: A slower rate (5 K/min) is preferred over 10 K/min for hazardous materials to minimize thermal lag and obtain a more accurate

.

-

-

Analysis: Integrate the exothermic peak.

-

Pass Criteria:

. -

Fail Criteria: Any sharp exotherm with

requires immediate ARC testing.

-

Protocol B: Forced Degradation Study (HPLC)

Standard: ICH Q1A(R2)

-

Preparation: Dissolve compound in 50:50 ACN:Water to 1 mg/mL.

-